![molecular formula C6H2ClFNNaO2 B2872811 Sodium 5-chloro-2-fluoropyridine-3-carboxylate CAS No. 2059971-31-0](/img/structure/B2872811.png)
Sodium 5-chloro-2-fluoropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-chloro-2-fluoropyridine-3-carboxylate is a chemical compound with the molecular formula C6H2ClFNNaO2 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as Sodium 5-chloro-2-fluoropyridine-3-carboxylate, is a topic of interest due to their unusual physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring makes fluoropyridines less reactive than their chlorinated and brominated analogues . Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and fluoropyridines fused with carbo-, heterocycles have been presented .Molecular Structure Analysis
The molecular structure of Sodium 5-chloro-2-fluoropyridine-3-carboxylate consists of a pyridine ring with a sodium atom, a chlorine atom, a fluorine atom, and a carboxylate group attached to it . The exact structure can be found in chemical databases or literature .Chemical Reactions Analysis
Fluoropyridines, including Sodium 5-chloro-2-fluoropyridine-3-carboxylate, are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituents in the aromatic ring . The synthesis of fluoropyridines remains a challenging problem .Scientific Research Applications
Preparation and Synthesis Techniques
- Preparation of Hydroxypyridine-Thiones: Research explored the reactions of chloro-fluoropyridine derivatives in the synthesis of hydroxypyridine-thiones, highlighting the efficiency of specific solvents and conditions in producing desired compounds for further applications in chemical synthesis (Jankowiak, Jakowiecki, & Kaszyński, 2008).
- Optimisation in the Synthesis of Sodium Channel Modulators: Significant optimizations in the synthesis of Nav1.8 sodium channel modulators, starting from related pyridine carboxylates, were achieved to improve yield and reproducibility, indicating the potential for developing novel therapeutic agents (Fray et al., 2010).
- Novel Synthesis of 1,2,3-Triazoles: The reaction of sodium azide with chloro-fluoropyridine derivatives in ionic liquids facilitated the synthesis of 1,2,3-triazoles, demonstrating a unique approach to generating compounds with potential applications in material science and pharmacology (Zhong & Guo, 2010).
Analytical and Environmental Applications
- Advanced Oxidation Processes: Studies have shown the dual effects of chloride ions in advanced oxidation processes, suggesting implications for the formation of chlorinated aromatic compounds during wastewater treatment, highlighting the importance of understanding the reactivity of chloro-fluoropyridine derivatives in environmental contexts (Yuan et al., 2011).
Material Science and Electrochemistry
- Electrolyte Additives for Rechargeable Na Batteries: The use of fluorinated carbonate as an electrolyte additive improved the reversibility of electrochemical sodium insertion, showcasing the relevance of chloro-fluoropyridine derivatives in enhancing the performance of sodium-based batteries (Komaba et al., 2011).
Chemoselective Synthesis
- Chemoselective Amination: Research demonstrated the selective functionalization of chloro-fluoropyridine derivatives, providing insights into the development of novel synthetic methodologies that can be applied in the synthesis of complex organic molecules (Stroup et al., 2007).
Future Directions
Fluoropyridines, including Sodium 5-chloro-2-fluoropyridine-3-carboxylate, have potential applications in various fields due to their unique properties . They are of interest in the development of new agricultural products, pharmaceuticals, and other fluorinated chemicals . The future directions in this field may include the development of more efficient synthesis methods and the exploration of new applications .
properties
IUPAC Name |
sodium;5-chloro-2-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2.Na/c7-3-1-4(6(10)11)5(8)9-2-3;/h1-2H,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEHXGFRWKDJQK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)[O-])F)Cl.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFNNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-chloro-2-fluoropyridine-3-carboxylate | |
CAS RN |
2059971-31-0 |
Source
|
Record name | sodium 5-chloro-2-fluoropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.